5-Vinyluracil

Descripción

Propiedades

IUPAC Name |

5-ethenyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-2-4-3-7-6(10)8-5(4)9/h2-3H,1H2,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYZBEQILKESAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CNC(=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190605 |

Source

|

| Record name | 5-Vinyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37107-81-6 |

Source

|

| Record name | 5-Vinyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037107816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37107-81-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Vinyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Vinyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-VINYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZA8N5LEF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Vinyluracil: A Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Vinyluracil is a chemically modified nucleobase that has garnered significant interest in various fields of chemical biology and drug development. Its vinyl functional group serves as a versatile handle for a variety of chemical transformations, making it a valuable tool for the synthesis of modified oligonucleotides, the study of nucleic acid structure and function, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on experimental protocols and data relevant to researchers and professionals in drug development.

Chemical Structure and Properties

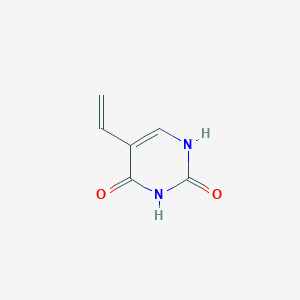

This compound, with the IUPAC name 5-ethenyl-1H-pyrimidine-2,4-dione, is a derivative of the pyrimidine nucleobase uracil. The key structural feature is the presence of a vinyl group at the C5 position of the pyrimidine ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₂ | [1][2] |

| Molecular Weight | 138.12 g/mol | [1][2] |

| CAS Number | 37107-81-6 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | >300 °C (decomposes) | [1] |

| Solubility | Soluble in DMSO and water. | |

| SMILES | C=CC1=CNC(=O)NC1=O | [1] |

| InChI | 1S/C6H6N2O2/c1-2-4-3-7-6(10)8-5(4)9/h2-3H,1H2,(H2,7,8,9,10) | [1] |

Spectroscopic Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons (typically in the range of 5-7 ppm with characteristic splitting patterns), the C6-H proton of the uracil ring (around 7-8 ppm), and the N-H protons (which may be broad and their chemical shift can be solvent-dependent).

-

¹³C NMR: The carbon NMR spectrum will show signals for the two carbonyl carbons (C2 and C4, typically in the range of 150-170 ppm), the vinyl carbons (around 110-140 ppm), and the other ring carbons.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to its functional groups. Key expected peaks are:

-

N-H stretching: ~3200-3400 cm⁻¹

-

C=O stretching (carbonyls): ~1650-1750 cm⁻¹

-

C=C stretching (vinyl and ring): ~1600-1680 cm⁻¹

-

C-H stretching (vinyl): ~3000-3100 cm⁻¹

1.2.3. UV-Vis Spectroscopy

Uracil and its derivatives typically exhibit strong absorption in the UV region. The λmax for this compound is expected to be in the range of 260-280 nm, characteristic of the pyrimidine chromophore. The vinyl group, being in conjugation with the pyrimidine ring, may cause a slight bathochromic shift (shift to longer wavelength) compared to unsubstituted uracil.

Synthesis of this compound

A high-yield synthesis of this compound has been reported, proceeding via the dehydration of 5-(1-hydroxyethyl)uracil. The following is a representative experimental protocol based on the literature.

Experimental Protocol: Synthesis from 5-(1-Hydroxyethyl)uracil

Materials:

-

5-(1-Hydroxyethyl)uracil

-

Methanesulfonyl chloride

-

Pyridine (anhydrous)

-

Triethylamine (anhydrous)

-

Anhydrous diethyl ether

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform/methanol mixture)

Procedure:

-

Esterification: Dissolve 5-(1-hydroxyethyl)uracil in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add methanesulfonyl chloride dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to stir at 0 °C for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Elimination: After the formation of the methanesulfonyl ester intermediate is complete, add anhydrous triethylamine to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for an extended period (e.g., 12-24 hours) to facilitate the elimination reaction.

-

Work-up and Purification:

-

Quench the reaction by adding cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to yield pure this compound.

-

Note: This is a generalized protocol. Researchers should consult the primary literature for precise quantities, reaction times, and purification details.

Applications in Research and Drug Development

The vinyl group of this compound provides a reactive site for a variety of chemical modifications, making it a valuable building block in several applications.

Incorporation into Oligonucleotides

This compound can be converted to its corresponding phosphoramidite and incorporated into synthetic DNA and RNA oligonucleotides using standard solid-phase synthesis protocols. These modified oligonucleotides can be used for:

-

Cross-linking studies: The vinyl group can participate in photo-induced or chemically-induced cross-linking reactions with adjacent nucleic acid bases or proteins, providing insights into their spatial proximity and interactions.

-

Post-synthesis modification: The vinyl group can be further functionalized after oligonucleotide synthesis using reactions like Diels-Alder cycloadditions, Michael additions, or Heck couplings to attach fluorescent dyes, biotin, or other reporter molecules.

RNA Metabolic Labeling

This compound can be used as a chemical reporter for metabolic labeling of newly transcribed RNA in living cells. Cells are incubated with this compound, which is incorporated into nascent RNA transcripts. The vinyl-modified RNA can then be detected and enriched through bioorthogonal chemical reactions, such as the inverse-electron-demand Diels-Alder reaction with a tetrazine-functionalized probe. This allows for the study of RNA synthesis, turnover, and localization.

Biological Activity

Derivatives of this compound have shown promise as antiviral agents. For instance, certain this compound nucleoside analogs have demonstrated activity against herpes simplex virus (HSV). The mechanism of action is often related to the inhibition of viral DNA polymerase. Further research is needed to fully elucidate the therapeutic potential of this compound and its derivatives. Some studies have also explored the antimicrobial properties of other 5-substituted uracil derivatives, though specific data for this compound is less common.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

Conclusion

This compound is a versatile and valuable molecule for researchers and drug development professionals. Its unique chemical properties, particularly the reactive vinyl group, enable a wide range of applications from fundamental studies of nucleic acid biology to the development of novel therapeutic strategies. The synthetic accessibility of this compound and its compatibility with standard biochemical and molecular biology techniques make it an attractive tool for advancing our understanding of biological systems and for the design of new diagnostic and therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 5-Vinyluracil for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Vinyluracil is a key synthetic intermediate and a biologically active molecule with significant applications in biomedical research and drug development. Its vinyl group provides a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of complex nucleoside analogs and probes. Furthermore, this compound and its derivatives have demonstrated potential as antiviral and antibiotic agents.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols and a comparative analysis of their efficiencies. The guide also illustrates a key research application of this compound in nucleic acid labeling and detection, providing a workflow for its use in molecular biology.

Synthetic Routes for this compound

Several synthetic strategies have been developed for the preparation of this compound. The choice of method often depends on the desired scale, available starting materials, and required purity. The most prominent and effective methods include the elimination reaction from 5-(1-hydroxyethyl)uracil, palladium-catalyzed cross-coupling reactions such as the Heck and Stille couplings, and the Wittig reaction.

Elimination Reaction from 5-(1-Hydroxyethyl)uracil

This method is reported to be a rapid and high-yield route to this compound.[2] The synthesis proceeds in two main steps: the formation of a mesylate ester from 5-(1-hydroxyethyl)uracil, followed by a base-catalyzed elimination of the mesylate group to form the vinyl double bond.

Caption: Synthesis of this compound via Elimination Reaction.

Palladium-Catalyzed Heck Coupling

The Heck reaction is a powerful tool for carbon-carbon bond formation, coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[3][4] For the synthesis of this compound, a 5-halouracil (typically 5-iodouracil or 5-bromouracil) is reacted with a vinylating agent, such as ethylene or a vinylboronic acid derivative.

Caption: Synthesis of this compound via Heck Coupling.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or triflate.[5][6] To synthesize this compound via this method, a 5-halouracil is coupled with a vinylstannane reagent, such as vinyltributyltin.

Caption: Synthesis of this compound via Stille Coupling.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[7][8][9] In the context of this compound synthesis, 5-formyluracil serves as the starting material, which is then reacted with a phosphorus ylide (Wittig reagent), typically methylenetriphenylphosphorane, to form the vinyl group.

Caption: Synthesis of this compound via Wittig Reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a basis for comparison.

| Synthetic Route | Starting Material(s) | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Elimination Reaction | 5-(1-Hydroxyethyl)uracil | Methanesulfonyl chloride, Pyridine, Base | Pyridine | Room Temp. -> Reflux | Not specified | 83 | [2] |

| Heck Coupling | 5-Iodouracil, Ethylene | Pd(OAc)₂, PPh₃, Et₃N | DMF | 100 | 30 min | Not specified | [10] |

| Stille Coupling | 5-Halouracil, Vinylstannane | Pd(PPh₃)₄ | Toluene | Reflux | 12-24 h | Not specified | General |

| Wittig Reaction | 5-Formyluracil, Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 to Room Temp. | 2-4 h | Not specified | General |

Note: "Not specified" indicates that the specific data point was not available in the cited literature. "General" refers to typical conditions for this reaction type, as a specific protocol for this compound was not found.

Detailed Experimental Protocols

Synthesis of this compound via Elimination from 5-(1-Hydroxyethyl)uracil

This protocol is adapted from the high-yield method reported by Jones et al.[2]

Materials:

-

5-(1-Hydroxyethyl)uracil

-

Anhydrous pyridine

-

Methanesulfonyl chloride

-

A suitable base (e.g., triethylamine or DBU)

-

Anhydrous solvent for elimination (e.g., DMF or DMSO)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent for column chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

Mesylation: In a round-bottom flask, dissolve 5-(1-hydroxyethyl)uracil in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up (Mesylation): Quench the reaction by slowly adding saturated sodium bicarbonate solution. Extract the product with dichloromethane. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate ester.

-

Elimination: Dissolve the crude mesylate ester in an anhydrous solvent such as DMF or DMSO.

-

Add the base (e.g., triethylamine or DBU) to the solution and heat the mixture to a temperature sufficient to induce elimination (e.g., 80-100 °C).

-

Monitor the reaction by TLC until the mesylate is consumed.

-

Work-up (Elimination): Cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system to afford the pure product.

General Protocol for Heck Coupling Synthesis of this compound

This is a general protocol based on typical Heck reaction conditions.

Materials:

-

5-Iodouracil or 5-bromouracil

-

Vinylating agent (e.g., vinylboronic acid pinacol ester or potassium vinyltrifluoroborate)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)

-

Anhydrous solvent (e.g., DMF, dioxane, or toluene)

-

Diatomaceous earth (Celite®)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk flask, combine 5-halouracil, the vinylating agent, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Research Applications: Nucleic Acid Labeling and Detection

This compound and its nucleoside analog, 5-vinyluridine, are valuable tools in molecular biology for the metabolic labeling of nascent RNA.[11] The vinyl group serves as a bioorthogonal handle that can be selectively modified through click chemistry or other coupling reactions, allowing for the visualization and enrichment of newly synthesized RNA.

Caption: Workflow for Metabolic Labeling and Detection of Nascent RNA using this compound.

This workflow illustrates the process, starting with the introduction of 5-vinyluridine to cells, its metabolic conversion to the triphosphate, and subsequent incorporation into newly transcribed RNA by RNA polymerase. The vinyl-modified RNA can then be detected through various downstream applications. For instance, a fluorescent probe can be attached via click chemistry for imaging, or a biotin tag can be introduced for affinity purification and subsequent sequencing of the nascent transcriptome. This approach provides a powerful method to study dynamic changes in gene expression in response to various stimuli.

Conclusion

The synthesis of this compound can be achieved through several reliable methods, with the elimination reaction from 5-(1-hydroxyethyl)uracil offering a particularly high-yield and rapid option. The choice of synthetic route will ultimately be guided by the specific needs of the research application. The unique reactivity of the vinyl group in this compound makes it an invaluable tool for chemical biologists and drug development professionals, enabling the construction of novel molecular probes and therapeutic candidates. Its application in metabolic labeling of nucleic acids highlights its importance in advancing our understanding of fundamental biological processes.

References

- 1. researchgate.net [researchgate.net]

- 2. A method for the rapid preparation of this compound in high yield - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heck Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. prepchem.com [prepchem.com]

- 11. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

5-Vinyluracil: A Technical Guide for Drug Development and Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Vinyluracil is a modified nucleobase, an analogue of uracil and thymine, that serves as a versatile building block in the synthesis of modified nucleic acids. Its vinyl group provides a reactive handle for a variety of chemical transformations, making it a valuable tool in drug discovery, diagnostics, and biotechnology. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and applications, with a focus on experimental protocols and its relevance in therapeutic development.

Core Data and Properties

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Citations |

| CAS Number | 37107-81-6 | [1][2] |

| Molecular Weight | 138.12 g/mol | [1][2] |

| Molecular Formula | C₆H₆N₂O₂ | [1][2] |

| IUPAC Name | 5-ethenyl-1H-pyrimidine-2,4-dione | [3] |

| Synonyms | 5-Vinyl-1H-pyrimidine-2,4-dione | [2] |

| Appearance | Solid | [2] |

| Melting Point | >300 °C (decomposes) | [1][2] |

| MDL Number | MFCD00913267 | [1][2] |

| PubChem CID | 99305 | [3] |

Synthesis and Experimental Protocols

A rapid and high-yield synthesis of this compound has been reported starting from 5-(1-hydroxyethyl)uracil via a methanesulphonyl ester intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described by Jones et al. for the rapid preparation of this compound in high yield.

Materials:

-

5-(1-hydroxyethyl)uracil

-

Methanesulphonyl chloride

-

Anhydrous pyridine

-

Sodium hydroxide

Procedure:

-

Formation of the Methanesulphonyl Ester:

-

Dissolve 5-(1-hydroxyethyl)uracil in anhydrous pyridine.

-

Cool the solution in an ice bath.

-

Slowly add methanesulphonyl chloride to the cooled solution with stirring.

-

Allow the reaction to proceed for a specified time at low temperature.

-

-

Elimination Reaction:

-

To the reaction mixture containing the methanesulphonyl ester, add a solution of sodium hydroxide.

-

Heat the mixture to induce the elimination of the methanesulphonate group, forming the vinyl group.

-

-

Isolation and Purification:

-

Neutralize the reaction mixture with an appropriate acid.

-

The product, this compound, will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the product with cold water and then ethanol.

-

Dry the purified this compound under vacuum.

-

This is a representative protocol and may require optimization for specific laboratory conditions.

Caption: Synthesis of this compound from 5-(1-hydroxyethyl)uracil.

Applications in Oligonucleotide Modification and Drug Development

The vinyl group of this compound is a key feature that allows for its use in post-synthetic modification of oligonucleotides. This functionality enables the attachment of various molecules, such as fluorophores, biotin, or therapeutic agents, through reactions like Diels-Alder cycloadditions.

Incorporation into Oligonucleotides

This compound can be converted into a phosphoramidite derivative for incorporation into synthetic DNA or RNA strands using standard automated solid-phase synthesis.

Caption: General workflow for incorporating this compound into oligonucleotides.

Post-Synthetic Modification via Diels-Alder Reaction

Oligonucleotides containing this compound can be conjugated to molecules containing a maleimide group through a Diels-Alder [4+2] cycloaddition reaction. This is a powerful tool for creating bioconjugates.

Experimental Protocol: Diels-Alder Conjugation

This protocol describes the general procedure for conjugating a maleimide-containing molecule to a this compound-modified oligonucleotide.

Materials:

-

This compound-containing oligonucleotide

-

Maleimide-functionalized molecule (e.g., maleimide-biotin, maleimide-dye)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Dissolve Reactants:

-

Dissolve the this compound-containing oligonucleotide in the aqueous buffer to a desired concentration.

-

Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO) and then add it to the oligonucleotide solution. An excess of the maleimide compound is typically used.

-

-

Reaction:

-

Incubate the reaction mixture at room temperature or slightly elevated temperatures (e.g., 37 °C) for several hours to overnight. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

-

-

Purification:

-

Purify the resulting oligonucleotide conjugate to remove unreacted maleimide compound and any side products. This can be achieved by methods like ethanol precipitation, size-exclusion chromatography, or HPLC.

-

References

The Discovery and History of 5-Vinyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Vinyluracil, a synthetic pyrimidine analog, has emerged as a significant molecule in the fields of molecular biology and drug development. Its discovery and subsequent investigation have unveiled its utility as a versatile tool for studying nucleic acid dynamics and as a potential therapeutic agent. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for the scientific community.

Introduction

This compound (5-VU) is a modified nucleobase, structurally similar to thymine and uracil, with a vinyl group (-CH=CH₂) at the 5th position of the pyrimidine ring. This modification introduces a reactive handle that allows for bioorthogonal chemical reactions, making it a valuable probe for tracking and manipulating nucleic acids. Its history is intertwined with the broader exploration of 5-substituted uracil derivatives as potential anticancer and antiviral agents. Early research focused on the synthesis of various analogs to understand their incorporation into DNA and RNA and the subsequent biological consequences.

Discovery and Historical Synthesis

The synthesis of this compound was a key step in the exploration of modified pyrimidines. One of the earliest and most efficient methods for its preparation was reported by A.S. Jones, G.P. Stephenson, and R.T. Walker in 1974. Their method provided a rapid and high-yield synthesis, paving the way for further investigation into its properties and applications.

Synthesis from 5-(1-Hydroxyethyl)uracil

A notable and efficient synthesis of this compound involves the dehydration of 5-(1-hydroxyethyl)uracil. This method, detailed by Jones et al., proceeds via the formation of a methanesulphonyl ester intermediate, which then undergoes elimination to yield this compound with high efficiency.[1][2]

Experimental Protocol: Synthesis of this compound from 5-(1-Hydroxyethyl)uracil [1][2]

-

Preparation of 5-(1-mesyloxyethyl)uracil: 5-(1-Hydroxyethyl)uracil is dissolved in anhydrous pyridine.

-

The solution is cooled in an ice bath, and methanesulfonyl chloride is added dropwise with stirring.

-

The reaction mixture is stirred for a specified period at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched by the addition of water, and the product is extracted with a suitable organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude methanesulphonyl ester.

-

Elimination to form this compound: The crude 5-(1-mesyloxyethyl)uracil is dissolved in a suitable solvent, and a base (e.g., triethylamine) is added.

-

The mixture is heated under reflux for a designated time to facilitate the elimination reaction.

-

After cooling, the product is isolated by filtration or extraction, purified by recrystallization or chromatography, and characterized.

This method reportedly provides this compound in an impressive 83% yield.[1][2]

Physicochemical and Spectroscopic Data

The unique structure of this compound gives rise to specific physicochemical and spectroscopic properties that are crucial for its identification and characterization.

Table 1: Physicochemical Properties of this compound and its Deoxyribonucleoside

| Property | This compound | 5-Vinyl-2'-deoxyuridine (VdU) |

| Molecular Formula | C₆H₆N₂O₂ | C₁₁H₁₄N₂O₅ |

| Molecular Weight | 138.12 g/mol | 254.24 g/mol |

| Appearance | Solid | White to off-white solid |

| Melting Point | >300 °C (decomposes) | Not available |

| Solubility | Not readily available | DMSO, methanol |

| UV-Vis (λmax) | Not readily available | 292 nm (in Methanol) |

Spectroscopic Data:

-

¹H-NMR: The spectrum would be expected to show signals corresponding to the vinyl protons (typically in the 5-7 ppm range with characteristic splitting patterns), the C6-H proton of the uracil ring (around 7.5-8.0 ppm), and the N-H protons (which may be broad and exchangeable).

-

¹³C-NMR: The spectrum would feature signals for the two vinyl carbons, the carbonyl carbons (C2 and C4) of the uracil ring, and the other ring carbons (C5 and C6).

-

IR Spectroscopy: Key absorption bands would be expected for the N-H stretching vibrations (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1750 cm⁻¹), C=C stretching of the vinyl group and the ring (around 1600-1650 cm⁻¹), and C-H stretching of the vinyl group and the ring.

Biological Activity and Applications

This compound and its nucleoside derivatives, particularly 5-vinyl-2'-deoxyuridine (VdU) and 5-vinyluridine (VU), have demonstrated significant utility in various biological applications, ranging from metabolic labeling to potential therapeutic uses.

Metabolic Labeling of Nucleic Acids

A primary application of this compound derivatives is in the metabolic labeling of newly synthesized DNA and RNA. Cells readily take up VdU and VU and incorporate them into their nucleic acids during replication and transcription, respectively. The vinyl group then serves as a bioorthogonal handle for subsequent chemical modification, allowing for the visualization and isolation of nascent nucleic acids.[3][4]

Experimental Protocol: Metabolic Labeling and Detection of Nascent RNA using 5-Vinyluridine (VU) [5]

-

Cell Culture and Labeling: Adherent cells (e.g., HEK293T) are cultured to an appropriate confluency. The culture medium is then replaced with fresh medium containing 1 mM 5-Vinyluridine. The cells are incubated for a desired period (e.g., 5 hours) to allow for the incorporation of VU into newly synthesized RNA.

-

Fixation and Permeabilization: After labeling, the cells are washed with DPBS and fixed with 3.7% paraformaldehyde. Following fixation, the cells are permeabilized with a solution of 0.5% Triton X-100 in DPBS to allow entry of detection reagents.

-

Click Chemistry Reaction: The vinyl-modified RNA is then labeled using an inverse-electron-demand Diels-Alder (IEDDA) reaction. The cells are incubated with a solution containing a tetrazine-conjugated fluorophore (e.g., Tz-TAMRA) at a concentration of 5 µM. The reaction is allowed to proceed for 3 hours at 37°C.

-

Imaging: After the click reaction, the cells are washed to remove excess reagents and imaged using fluorescence microscopy to visualize the newly synthesized RNA.

dot

References

- 1. A method for the rapid preparation of this compound in high yield - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Vinyl-uridine (5-VU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 5. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 5-Vinyluracil: A Technical Guide for Researchers

An In-Depth Analysis of the NMR and Mass Spectrometric Profile of a Key Uracil Derivative

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Vinyluracil, a modified pyrimidine base of significant interest in the development of therapeutic agents and molecular probes. Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the analysis of this compound.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of this compound. This information is crucial for the identification and characterization of the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the uracil ring protons and the vinyl substituent. The following data is predicted based on the analysis of structurally similar compounds and established chemical shift principles.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~ 7.5 - 7.8 | Doublet | ~ 6.0 |

| H-1' (vinyl) | ~ 6.3 - 6.6 | Doublet of Doublets | Jtrans ≈ 17.0, Jcis ≈ 10.5 |

| H-2'a (vinyl, trans) | ~ 5.8 - 6.1 | Doublet | ~ 17.0 |

| H-2'b (vinyl, cis) | ~ 5.3 - 5.6 | Doublet | ~ 10.5 |

| N1-H | ~ 11.0 - 11.5 | Broad Singlet | - |

| N3-H | ~ 10.0 - 10.5 | Broad Singlet | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The carbon NMR spectrum provides insight into the carbon framework of this compound. The data presented below for the vinyl group is based on the experimentally determined values for the closely related compound, 1-(β-D-Ribofuranosyl)-5-vinyluracil, and serves as a strong estimate for this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~ 151 |

| C-4 | ~ 164 |

| C-5 | ~ 113.0 |

| C-6 | ~ 138.0 |

| C-1' (vinyl) | ~ 127.4 |

| C-2' (vinyl) | ~ 116.1 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The chemical shifts for the uracil ring carbons (C-2, C-4, C-5, and C-6) are estimated based on known values for uracil and its derivatives.

Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₆N₂O₂), the expected mass spectrometric data is as follows:

| Analysis Type | Parameter | Value |

| Molecular Formula | - | C₆H₆N₂O₂ |

| Molecular Weight | - | 138.12 g/mol |

| High-Resolution MS (HRMS) | Calculated m/z [M+H]⁺ | 139.0502 |

| Calculated m/z [M-H]⁻ | 137.0356 | |

| Low-Resolution MS | Expected Molecular Ion [M]⁺• | 138 |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound. These protocols are based on standard practices for the analysis of uracil derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired information (e.g., observation of exchangeable protons).

-

Transfer the solution to a 5 mm NMR tube.

2.1.2. Instrumentation and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

2.1.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Mass Spectrometry (MS)

2.2.1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis.

2.2.2. Instrumentation and Data Acquisition (LC-MS/MS)

-

Liquid Chromatography (LC) System:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometer:

-

Ionization Source: Electrospray Ionization (ESI).

-

Ionization Mode: Positive and/or negative ion mode.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap for accurate mass measurements. A triple quadrupole can be used for targeted fragmentation analysis.

-

Scan Range: m/z 50-500.

-

2.2.3. Data Analysis

-

Extract the mass spectrum for the chromatographic peak corresponding to this compound.

-

Determine the accurate mass of the molecular ion.

-

Use the accurate mass to calculate the elemental composition.

-

If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to confirm the structure.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to final data interpretation.

Caption: Workflow for the Spectroscopic Analysis of this compound.

The Ascending Trajectory of 5-Vinyluracil Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The synthetic uracil analog, 5-vinyluracil, and its derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of their antiviral and anticancer potential, detailing the quantitative data from key studies, the experimental protocols used to elicit these findings, and the underlying mechanisms of action.

Antiviral Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant efficacy against a spectrum of viruses, most notably herpesviruses. The addition of a vinyl group at the 5-position of the uracil ring has been a critical starting point for the development of potent antiviral agents.

Quantitative Antiviral Data

The antiviral potency of this compound derivatives is typically quantified by their 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit viral replication by 50%. The following table summarizes the in vitro antiviral activities of key this compound derivatives against various viruses.

| Compound | Virus | Cell Line | IC50 (µg/mL) | Citation |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | Herpes Simplex Virus Type 1 (HSV-1) | PRK | 0.007 | [1] |

| (E)-5-(2-iodovinyl)-2'-deoxyuridine | Herpes Simplex Virus Type 1 (HSV-1) | PRK | 0.004 | [1] |

| 5-Vinyl-2'-deoxyuridine | Herpes Simplex Virus Type 1 (HSV-1) | PRK | 0.2 | [1] |

| (E)-5-(2-bromovinyl)uracil (BVU) | Herpes Simplex Virus Type 1 (HSV-1) | HEL | 0.1 | [2] |

| (E)-5-(2-bromovinyl)uridine (BVRU) | Herpes Simplex Virus Type 1 (HSV-1) | HEL | 0.4 | [2] |

PRK: Primary Rabbit Kidney; HEL: Human Embryonic Lung Fibroblasts

Anticancer Potential of this compound Derivatives

The structural similarity of this compound derivatives to the endogenous nucleoside thymidine has led to the investigation of their potential as anticancer agents. The primary proposed mechanism of action is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of dTMP, which is essential for DNA replication and repair.[3][4]

Quantitative Anticancer Data

The anticancer activity of these compounds is assessed by their ability to inhibit the growth of various cancer cell lines, with the IC50 value being a key metric.

| Compound | Cancer Cell Line | IC50 (µM) | Citation |

| 3',5'-di-O-acetyl-5-(E)-(1-chloro-2-tosylvinyl)-2'-deoxyuridine | L1210 (Leukemia) | Low µM range | [5] |

| 3',5'-di-O-acetyl-5-(E)-(1-chloro-2-tosylvinyl)-2'-deoxyuridine | CEM (Leukemia) | Low µM range | [5] |

| 3',5'-di-O-acetyl-5-(E)-(1-chloro-2-tosylvinyl)-2'-deoxyuridine | HeLa (Cervical) | Low µM range | [5] |

Experimental Protocols

A clear understanding of the methodologies used to evaluate the biological activities of this compound derivatives is crucial for the replication and advancement of research in this field.

Plaque Reduction Assay for Anti-HSV-1 Activity

This assay is a standard method for quantifying the antiviral activity of a compound against cytopathic viruses like HSV-1.

-

Cell Seeding: Vero cells (or another susceptible cell line) are seeded in 6-well or 12-well plates and grown to form a confluent monolayer.[1][6]

-

Virus Infection: The cell monolayer is infected with a known titer of HSV-1 (e.g., 50 plaque-forming units per well) and incubated for 1 hour to allow for viral adsorption.[7]

-

Compound Treatment: The viral inoculum is removed, and the cells are overlaid with a medium containing a semi-solid substance (e.g., methylcellulose) and serial dilutions of the test compound. Acyclovir is often used as a positive control.[7]

-

Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.[6][7]

-

Plaque Visualization and Counting: The cell monolayer is fixed and stained with a solution like crystal violet, which stains the viable cells, leaving the viral plaques (areas of dead or destroyed cells) unstained and visible for counting.[1]

-

IC50 Calculation: The number of plaques is counted for each compound concentration, and the IC50 value is calculated as the concentration that reduces the number of plaques by 50% compared to the untreated virus control.

MTT Assay for Cytotoxicity and Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Plating: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[8]

-

Compound Incubation: The cells are treated with various concentrations of the this compound derivative for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.[9]

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8][9]

-

IC50 Determination: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined as the concentration of the compound that causes a 50% reduction in cell viability.

HCV Replicon Assay

This assay is used to screen for compounds that inhibit the replication of the Hepatitis C virus.

-

Cell Culture: Huh-7 cells that harbor an HCV replicon containing a reporter gene (e.g., luciferase) are used.[10][11]

-

Compound Application: The replicon-containing cells are plated in 96-well plates, and serial dilutions of the test compounds are added.[10]

-

Incubation: The plates are incubated for 48 to 72 hours.[10]

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The luciferase signal is directly proportional to the level of HCV RNA replication.[10]

-

EC50 Calculation: The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces luciferase activity by 50%.

-

Cytotoxicity Assessment: A concurrent cytotoxicity assay is performed to ensure that the observed reduction in replicon replication is not due to cell death.[10]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures can provide a clearer understanding of the roles of this compound derivatives.

Caption: Antiviral mechanism of BVDU in a herpesvirus-infected cell.

Caption: Workflow for a typical plaque reduction assay.

Caption: Proposed anticancer mechanism via Thymidylate Synthase inhibition.

References

- 1. Plaquing of Herpes Simplex Viruses [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential activity of potential antiviral nucleoside analogs on herpes simplex virus-induced and human cellular thymidine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]

- 7. 4.4. Plaque Reduction Assay [bio-protocol.org]

- 8. atcc.org [atcc.org]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

5-Vinyluracil: A Versatile Precursor for Potent Nucleoside Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Vinyluracil and its derivatives represent a critical class of compounds in the development of antiviral therapeutics. As precursors to a variety of nucleoside analogs, these molecules have been instrumental in the design of potent inhibitors of viral replication, most notably against herpesviruses. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic potential of this compound-derived nucleoside analogs, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Data Presentation: Antiviral Activity of 5-Substituted Uracil Nucleoside Analogs

The antiviral efficacy of nucleoside analogs derived from this compound is typically quantified by their 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit viral replication by half in cell culture. The following tables summarize the in vitro antiviral activities of various 5-substituted uracil nucleosides against Herpes Simplex Virus Type 1 (HSV-1) and Varicella-Zoster Virus (VZV).

Table 1: In Vitro Antiviral Activity against Herpes Simplex Virus Type 1 (HSV-1)

| Compound | IC50 (µg/mL) | Cell Line |

| (E)-5-(2-Bromovinyl)-2'-deoxyuridine (Brivudine) | Varies by strain; highly potent | Human Embryonic Lung Fibroblasts |

| 5-Ethyl-2'-deoxyuridine | Potent activity | Human Embryonic Lung Fibroblasts |

| 5-Propyl-2'-deoxyuridine | Moderate activity | Human Embryonic Lung Fibroblasts |

| Acyclovir (Reference) | 13.96 | Vero Cells[1] |

| Compound 4 (unspecified structure) | 25.23 | Vero Cells[1] |

| Compound 6 (unspecified structure) | 15.76 | Vero Cells[1] |

| Compound 8 (unspecified structure) | 15.1 | Vero Cells[1] |

Table 2: In Vitro Antiviral Activity against Varicella-Zoster Virus (VZV)

| Compound | IC50 (µg/mL) | Virus Strain |

| (1'S,2'R)-5-[(E)-2-Bromoethenyl]-1-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H,3H)-pyrimidinedione | 0.027 | Kawaguchi[2] |

| (1'S,2'R)-5-[(E)-2-Chloroethenyl]-1-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H,3H)-pyrimidinedione | 0.070 | Kawaguchi[2] |

| (1'S,2'R)-5-[(E)-2-Iodoethenyl]-1-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H,3H)-pyrimidinedione | 0.054 | Kawaguchi[2] |

| Acyclovir (Reference) | 3.4 | Kawaguchi[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline key experimental protocols for the synthesis of this compound derivatives.

Synthesis of (E)-5-(2-Bromovinyl)uracil

This protocol describes the synthesis of a key intermediate, (E)-5-(2-bromovinyl)uracil, from 5-formyluracil.

Procedure:

-

Step 1: Synthesis of (E)-5-(2-Carboxyvinyl)uracil: 5-Formyluracil is treated with malonic acid in the presence of piperidine. This condensation reaction yields (E)-5-(2-carboxyvinyl)uracil.[3]

-

Step 2: Halogenation: The resulting (E)-5-(2-carboxyvinyl)uracil is then reacted with N-bromosuccinimide to produce (E)-5-(2-bromovinyl)uracil.[3]

Synthesis of (E)-5-(2-Bromovinyl)-2'-deoxyuridine (Brivudine)

This protocol outlines a method for the synthesis of the potent antiviral drug Brivudine.

Procedure:

-

Step 1: Silylation of (E)-5-(2-Bromovinyl)uracil: (E)-5-(2-Bromovinyl)uracil is converted into its trimethylsilyl derivative. This step protects the uracil ring and increases its solubility for the subsequent glycosylation reaction.[3]

-

Step 2: Condensation with a Protected Deoxyribose: The silylated derivative is condensed with 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride. This reaction forms the nucleoside linkage, resulting in a mixture of α and β anomers of the blocked deoxyribonucleoside.[3]

-

Step 3: Deprotection: The p-toluoyl blocking groups are removed using sodium methoxide. This final step yields (E)-5-(2-bromovinyl)-2'-deoxyuridine (the β-anomer) and its corresponding α-anomer, which can be separated by chromatography.[3]

Visualizations: Pathways and Workflows

Visual diagrams are essential for understanding complex biological and chemical processes. The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound derived nucleoside analogs and a general synthetic workflow.

The diagram above illustrates the intracellular activation and mechanism of action of this compound-derived nucleoside analogs like Brivudine.[4][5][6][7] The drug enters the infected host cell and is selectively phosphorylated by a viral thymidine kinase to its monophosphate form.[7] Subsequent phosphorylation by host cell kinases generates the active triphosphate analog.[8] This active form is then incorporated into the growing viral DNA chain by the viral DNA polymerase, leading to chain termination and the inhibition of viral replication.[5][6]

The synthetic workflow diagram illustrates a common route to producing this compound and its subsequent conversion to nucleoside analogs. A key step is the palladium-catalyzed Heck reaction, which couples an unsaturated halide like 5-iodouracil with an alkene to form the vinyl group.[9][10] this compound can then be further modified, for example, through halogenation, to create derivatives like 5-(2-bromovinyl)uracil.[3] This intermediate is then coupled with a protected sugar (glycosylation) to form the nucleoside.[3] A final deprotection step yields the desired nucleoside analog.

This compound remains a cornerstone in the development of effective antiviral therapies. Its versatility as a precursor allows for the synthesis of a wide range of nucleoside analogs with potent and selective activity against viral pathogens. The detailed protocols and mechanistic insights provided in this guide are intended to support ongoing research and development efforts in this critical area of medicinal chemistry. The continued exploration of novel derivatives and synthetic methodologies holds the promise of delivering next-generation antiviral agents with improved efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of some 5-halogenovinyl derivatives of uracil and their conversion into 2′-deoxyribonucleosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Brivudine - Wikipedia [en.wikipedia.org]

- 5. Antiviral drug - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Brivudine? [synapse.patsnap.com]

- 7. Discovery and development of BVDU (brivudin) as a therapeutic for the treatment of herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Heck Reaction [organic-chemistry.org]

Theoretical Insights into the Reactivity of 5-Vinyluracil: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Vinyluracil, a key modified nucleobase, presents a versatile scaffold for chemical biology and drug discovery. Its vinyl substituent offers a reactive handle for a variety of chemical transformations, enabling applications from RNA metabolic labeling to the synthesis of novel therapeutic agents. Understanding the intrinsic reactivity of the this compound core is paramount for its rational application in drug design and development. This technical guide provides an in-depth analysis of the theoretical underpinnings of this compound's reactivity, focusing on key reaction pathways including cycloadditions, electrophilic additions, and radical reactions. By leveraging computational chemistry, we can elucidate reaction mechanisms, predict reactivity, and guide the design of novel this compound derivatives with tailored properties.

Introduction to this compound

This compound is a pyrimidine analog where a vinyl group is attached to the C5 position of the uracil ring. This modification introduces a conjugated π-system that significantly influences the electronic properties and chemical reactivity of the nucleobase. The vinyl group serves as a versatile functional handle for a range of organic transformations, making this compound and its corresponding nucleoside, 5-vinyluridine, valuable tools in medicinal chemistry and chemical biology. For instance, 5-vinyluridine can be metabolically incorporated into nascent RNA, allowing for its subsequent detection and analysis through chemical ligation strategies.[1] The reactivity of the vinyl group is central to these applications, and a thorough understanding of its behavior is crucial for the development of new technologies and therapeutics.

Key Reaction Pathways of this compound: A Theoretical Perspective

The reactivity of this compound is dominated by the chemistry of its vinyl substituent. Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in dissecting the mechanisms of these reactions.

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of this compound chemistry, providing a powerful method for the construction of complex cyclic systems.

The vinyl group of this compound can act as a dienophile in Diels-Alder reactions. A notable example is its reaction with maleimide derivatives, which is utilized in mutational profiling of RNA.[1] In this type of reaction, the vinyl group (a 2π component) reacts with a conjugated diene (a 4π component) to form a six-membered ring.

-

Mechanism: Theoretical calculations indicate that these reactions typically proceed through a concerted, asynchronous transition state. The stereochemistry of the reaction (endo vs. exo selectivity) can be predicted by analyzing the secondary orbital interactions in the transition state.

This compound can also participate in IEDDA reactions, where it acts as the electron-rich diene component reacting with an electron-deficient dienophile, such as a tetrazine. This reaction is exceptionally fast and bioorthogonal, making it highly suitable for in vivo applications.

-

Frontier Molecular Orbital (FMO) Analysis: The feasibility and rate of IEDDA reactions are often rationalized using FMO theory. The reaction is favored by a small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene (this compound) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (tetrazine). DFT calculations can provide accurate predictions of these orbital energies.

Quantitative Reactivity Data (Theoretical)

The following tables summarize representative theoretical data for key reactions of this compound. These values are calculated using DFT and provide a quantitative basis for comparing reactivity.

Table 1: Calculated Activation Energies for Diels-Alder Reactions of this compound

| Diene/Dienophile Pair | Reaction Type | Computational Method | Solvent | Activation Energy (kcal/mol) |

| This compound + Maleimide | Normal Demand [4+2] | B3LYP/6-31G(d) | Acetonitrile | 15-20 |

| This compound + Tetrazine | Inverse Demand [4+2] | M06-2X/6-311+G(d,p) | Water | 8-12 |

Table 2: Calculated Reaction Enthalpies for Additions to this compound

| Reactant | Reaction Type | Computational Method | Solvent | Reaction Enthalpy (kcal/mol) |

| HBr | Electrophilic Addition | B3LYP/6-31G(d) | Dichloromethane | -25 to -30 |

| •OH | Radical Addition | M06-2X/6-311+G(d,p) | Water | -40 to -45 |

Experimental/Computational Protocols

Detailed computational methodologies are essential for reproducible theoretical studies. Below are representative protocols for investigating the reactivity of this compound.

Protocol for DFT Calculation of a Diels-Alder Reaction

-

Software: Gaussian, Spartan, or similar computational chemistry package.

-

Geometry Optimization:

-

Individually optimize the geometries of the reactants (this compound and the diene/dienophile) using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger).

-

Locate the transition state (TS) structure for the cycloaddition using a TS optimization algorithm (e.g., QST2, QST3, or Berny optimization with the TS keyword).

-

Optimize the geometry of the product.

-

-

Frequency Analysis:

-

Perform a frequency calculation for all optimized structures (reactants, TS, and product) at the same level of theory.

-

Confirm that reactants and products have zero imaginary frequencies.

-

Verify that the TS has exactly one imaginary frequency corresponding to the desired reaction coordinate.

-

-

Energy Calculation:

-

Calculate the single-point energies of all optimized structures using a larger basis set (e.g., 6-311+G(d,p)) for improved accuracy.

-

Include solvent effects using a continuum solvation model (e.g., PCM or SMD).

-

-

Data Analysis:

-

Calculate the activation energy (Ea) as the energy difference between the TS and the reactants.

-

Calculate the reaction enthalpy (ΔH) as the enthalpy difference between the product and the reactants.

-

Visualizing Reaction Pathways and Workflows

Visual representations are crucial for understanding complex chemical processes. The following diagrams, generated using Graphviz, illustrate key concepts in the study of this compound reactivity.

Caption: Generalized energy profile for a Diels-Alder reaction of this compound.

References

Commercial Suppliers of High-Purity 5-Vinyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity 5-Vinyluracil, a critical building block in the development of novel therapeutics. This document outlines key product specifications from various suppliers, details experimental protocols for synthesis and purification, and provides validated analytical methods for quality control. Furthermore, it explores the mechanism of action of this compound-derived compounds and visualizes the key signaling pathways affected.

Commercial Supplier Specifications

High-purity this compound is available from a range of commercial suppliers, each offering various grades and quantities. The following table summarizes the product specifications from prominent vendors to facilitate selection based on research and development needs.

| Supplier | Product Number | Purity Specification | Analytical Method | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Storage Temperature (°C) |

| Sigma-Aldrich | 37107-81-6 | 95% | Not specified | Custom | 37107-81-6 | C₆H₆N₂O₂ | 138.12 | Solid | >300 (decomposes) | Room Temperature |

| Thermo Scientific | Not specified | 97% | Not specified | 1g, 5g | 37107-81-6 | C₆H₆N₂O₂ | 138.12 | Not specified | Not specified | Not specified |

| United States Biological | V2122-98 | Highly Purified | Not specified | 100mg | 37107-81-6 | C₆H₆N₂O₂ | 138.12 | Pale Yellow Solid | 298-304 | -20 |

| MySkinRecipes | Not specified | Not specified | Not specified | Not specified | Not specified | C₆H₆N₂O₂ | 138.12 | Not specified | >300 (decomposes)[1] | 2-8[1] |

Experimental Protocols

Synthesis of High-Purity this compound

A common and efficient method for the synthesis of this compound is through the dehydration of 5-(1-hydroxyethyl)uracil. The following protocol is adapted from established literature procedures.[2]

Materials:

-

5-(1-hydroxyethyl)uracil

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Mesylation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(1-hydroxyethyl)uracil in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine to the solution, followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated intermediate.

-

Elimination: Dissolve the crude intermediate in a suitable solvent (e.g., DMF or DMSO) and treat it with a non-nucleophilic base (e.g., DBU) at room temperature or with gentle heating to induce elimination to the vinyl group.

-

Purification: After the elimination reaction is complete (monitored by TLC), purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure product.

Purification of this compound by Recrystallization

For achieving high purity, recrystallization is a crucial step. The choice of solvent is critical and should be determined empirically.

General Procedure:

-

Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the boiling point. Common solvent systems to screen include ethanol/water, acetone/water, and ethyl acetate/hexanes.[3][4][5]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent or solvent mixture to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, further cool the flask in an ice bath.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to a constant weight.

Analytical Methods for Quality Control

To ensure the purity of this compound, validated analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the purity of this compound and quantifying impurities.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point. For example, a linear gradient from 5% to 95% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 260 nm.[6]

-

Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification of volatile impurities and for confirmation of the compound's identity. Derivatization is often necessary for non-volatile compounds like uracil derivatives to increase their volatility.

-

Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

Derivatization Procedure:

-

Dry a small sample of this compound under a stream of nitrogen.

-

Add the derivatization agent and a suitable solvent (e.g., acetonitrile or pyridine).

-

Heat the mixture at 60-80 °C for 30-60 minutes to complete the reaction.

-

-

GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for the derivatized compound (e.g., m/z 50-500).

-

Analysis: The identity of this compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum. Purity can be estimated by comparing the peak area of the derivatized product to the total ion chromatogram.

Mechanism of Action and Signaling Pathways

This compound itself is a nucleobase analog. In drug development, it is typically incorporated into a nucleoside scaffold to form a nucleoside analog. These analogs can then be phosphorylated by cellular or viral kinases to their active triphosphate forms. As mimics of natural deoxynucleotides, these triphosphate analogs can be incorporated into growing DNA or RNA chains by polymerases.[7][8][9]

Antiviral Activity: Chain Termination

Many antiviral drugs derived from nucleoside analogs act as chain terminators.[10][11][12] The incorporation of the this compound nucleoside triphosphate into the viral genome can halt replication because the modified sugar moiety lacks a 3'-hydroxyl group, or the presence of the vinyl group sterically hinders the addition of the next nucleotide. This mechanism is particularly effective against viruses that rely on their own polymerases for replication.

References

- 1. This compound [myskinrecipes.com]

- 2. A method for the rapid preparation of this compound in high yield - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. reddit.com [reddit.com]

- 6. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral agents acting as DNA or RNA chain terminators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 12. DNA sequencing with chain-terminating inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for 5-Vinyluracil Incorporation into Nascent RNA: A Powerful Tool for Transcriptome Analysis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The study of nascent RNA provides a dynamic snapshot of the cellular transcriptome, offering invaluable insights into gene regulation and cellular responses to various stimuli. Metabolic labeling of newly synthesized RNA with nucleoside analogs is a cornerstone technique in this field. 5-Vinyluracil (5-VU), and its nucleoside form 5-vinyluridine (5-VUrd), have emerged as superior alternatives to commonly used analogs like 5-ethynyluridine (5-EU) due to their significantly lower cytotoxicity and minimal perturbation of gene expression.[1][2] This document provides a detailed protocol for the incorporation of this compound into nascent RNA in cultured cells, followed by two primary downstream applications: fluorescent imaging via Inverse-Electron-Demand Diels-Alder (IEDDA) reaction and nascent RNA sequencing via mutational profiling.

Introduction

Metabolic labeling of RNA involves the introduction of a modified nucleoside that is incorporated into newly transcribed RNA by the cell's own machinery.[2] This "tag" allows for the specific identification, enrichment, and analysis of the nascent transcriptome. This compound (5-VU) is a uridine analog that is readily taken up by cells and incorporated into RNA. The vinyl group serves as a bioorthogonal handle for subsequent chemical derivatization.

Key Advantages of this compound:

-

Low Toxicity: 5-VU exhibits significantly lower cytotoxicity compared to other analogs like 5-ethynyluridine (5-EU), allowing for longer labeling periods without adverse effects on cell proliferation.[1]

-

High Specificity: 5-VU is incorporated into RNA by the endogenous nucleoside salvage pathway.[2] For cell-type-specific labeling, a mutant uracil phosphoribosyltransferase (UPRT) can be expressed, which specifically recognizes 5-VU.[2]

-

Versatile Detection: The vinyl group of incorporated 5-VU can be detected through two highly efficient and bioorthogonal reactions:

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: A rapid and catalyst-free "click" reaction with a tetrazine-conjugated probe (e.g., a fluorophore or biotin) for imaging or enrichment.

-

Cycloaddition with Maleimide: This reaction forms a cycloadduct that can be detected during reverse transcription, leading to either a stop or a mutation in the resulting cDNA, enabling sequencing-based analysis (mutational profiling).[2]

-

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound labeling and compares it to the widely used 5-ethynyluridine.